molecular formula C6H6ClO4- B14286148 3-Chloro-4-ethoxy-4-oxobut-2-enoate CAS No. 116106-71-9

3-Chloro-4-ethoxy-4-oxobut-2-enoate

Cat. No.: B14286148
CAS No.: 116106-71-9
M. Wt: 177.56 g/mol
InChI Key: KAWAKUUNSZSGEW-UHFFFAOYSA-M
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Description

3-Chloro-4-ethoxy-4-oxobut-2-enoate is an organic compound with the molecular formula C6H6ClO4 It is characterized by the presence of a chloro group, an ethoxy group, and a keto group attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of 3-azido-4-ethoxy-4-oxobut-2-enoate or 3-thiocyanato-4-ethoxy-4-oxobut-2-enoate.

    Reduction: Formation of 3-chloro-4-ethoxy-4-hydroxybut-2-enoate.

    Oxidation: Formation of 3-chloro-4-ethoxy-4-oxobutanoic acid.

Scientific Research Applications

3-Chloro-4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-4-oxobut-2-enoate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-ethoxy-2-oxobut-3-enoate: Similar structure but lacks the chloro group.

    3-Bromo-4-ethoxy-4-oxobut-2-enoate: Similar structure with a bromo group instead of a chloro group.

    3-Chloro-4-methoxy-4-oxobut-2-enoate: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

3-Chloro-4-ethoxy-4-oxobut-2-enoate is unique due to the presence of both a chloro and an ethoxy group, which allows it to participate in a diverse range of chemical reactions

Properties

CAS No.

116106-71-9

Molecular Formula

C6H6ClO4-

Molecular Weight

177.56 g/mol

IUPAC Name

3-chloro-4-ethoxy-4-oxobut-2-enoate

InChI

InChI=1S/C6H7ClO4/c1-2-11-6(10)4(7)3-5(8)9/h3H,2H2,1H3,(H,8,9)/p-1

InChI Key

KAWAKUUNSZSGEW-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=CC(=O)[O-])Cl

Origin of Product

United States

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